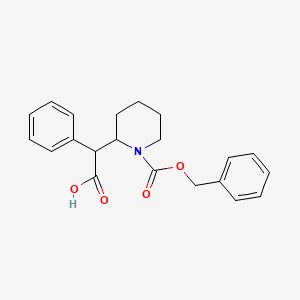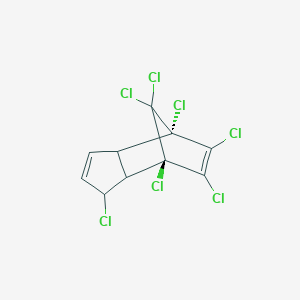![molecular formula C10H15ClO3S B13844428 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-10-Camphorsulfonyl Chloride is an organosulfur compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is widely used in organic synthesis due to its reactivity and stability. This compound is known for its role as a sulfonylating agent, which makes it valuable in various chemical reactions.
Vorbereitungsmethoden
DL-10-Camphorsulfonyl Chloride can be synthesized through the reaction of DL-10-camphorsulfonic acid with phosphorus pentachloride. The process involves mixing DL-10-camphorsulfonic acid with phosphorus pentachloride in a three-necked flask, followed by cooling in an ice bath. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration and washing with cold water .
Analyse Chemischer Reaktionen
DL-10-Camphorsulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: It is rapidly hydrolyzed by warm water to form DL-10-camphorsulfonic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are sulfonamides and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
DL-10-Camphorsulfonyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Chiral Derivatization: It is employed in the preparation of chiral auxiliaries and reagents for asymmetric synthesis.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of DL-10-Camphorsulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
DL-10-Camphorsulfonyl Chloride is similar to other sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride. it is unique due to its camphor-derived structure, which imparts specific reactivity and stability. Similar compounds include:
p-Toluenesulfonyl Chloride: Used in similar sulfonylation reactions but lacks the camphor structure.
Methanesulfonyl Chloride: Another sulfonylating agent with different reactivity and stability profiles.
DL-10-Camphorsulfonyl Chloride stands out due to its ability to introduce camphor-derived sulfonyl groups into organic molecules, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C10H15ClO3S |
|---|---|
Molekulargewicht |
250.74 g/mol |
IUPAC-Name |
[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
BGABKEVTHIJBIW-XCBNKYQSSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


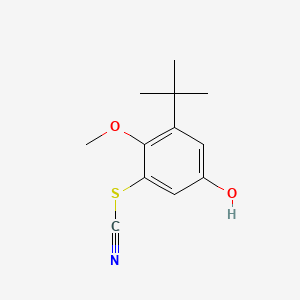
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
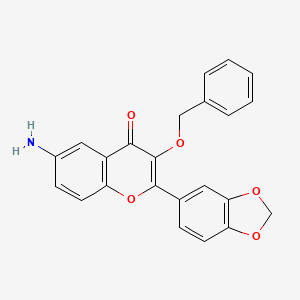
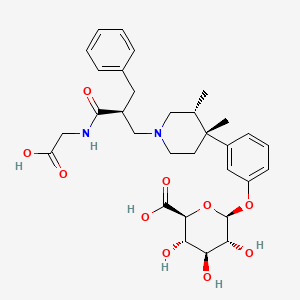
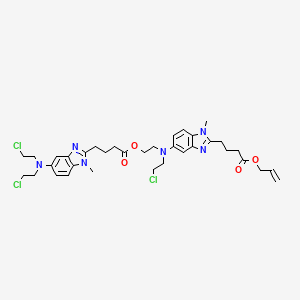
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

